molecular formula C24H19N3O4 B2570468 2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 1060244-46-3

2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2570468
CAS No.: 1060244-46-3
M. Wt: 413.433
InChI Key: JCWXCOHEASXFLT-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a synthetic small molecule compound of significant interest in medicinal chemistry research. Its structure incorporates a pyrido[1,2-a]pyrimidin-4-one core, a scaffold recognized in scientific literature for its diverse biological potential. Heterocyclic systems like this one are frequently investigated for their ability to interact with various enzymatic pathways and cellular receptors . Researchers can explore this compound as a key intermediate or a novel chemical entity in drug discovery projects. The presence of the acetamide linker and the benzoylphenoxy moiety suggests potential for developing structure-activity relationships (SAR), as similar functional groups are often critical for target binding and potency in pharmacologically active molecules . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own thorough experimentation to determine the compound's specific properties, mechanisms of action, and potential applications.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-16-22(24(30)27-14-6-5-9-20(27)25-16)26-21(28)15-31-19-12-10-18(11-13-19)23(29)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXCOHEASXFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate acylating agent under basic conditions to form the benzoylphenoxy intermediate.

    Synthesis of the Pyrido[1,2-a]pyrimidin-3-yl Intermediate: This intermediate is synthesized by reacting 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with suitable reagents under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzoylphenoxy intermediate with the pyrido[1,2-a]pyrimidin-3-yl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylphenoxy or pyrido[1,2-a]pyrimidin-3-yl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and synthetic methodologies:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
2-(4-Benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide (Target) Pyrido[1,2-a]pyrimidin-4-one 4-Benzoylphenoxyacetamide at C3 ~435 (calculated) Not reported High lipophilicity; potential kinase interaction due to acetamide linkage N/A
N-{2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,3-diphenylpropanamide (CM639171) Pyrido[1,2-a]pyrimidin-4-one 3,3-Diphenylpropanamide at C3 ~429 (calculated) Not reported Enhanced aromatic stacking; possible improved metabolic stability
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... Hexanamide backbone 2-(2,6-Dimethylphenoxy)acetamide; complex stereochemistry ~650 (estimated) Not reported Multi-target potential; stereospecific binding
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Fluorinated chromene; isopropyl benzamide 589.1 (observed) 175–178 Kinase inhibition (implied by fluorinated aromatic groups)
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02) Imidazo[1,2-a]pyridine 6-Methyl, 4-methylphenyl, acetamide ~307 (calculated) Not reported Simplified scaffold; potential CNS activity

Key Observations:

Structural Variations: The target compound’s pyrido[1,2-a]pyrimidinone core distinguishes it from imidazo[1,2-a]pyridine (MM0333.02) or pyrazolo[3,4-d]pyrimidine () derivatives, which may exhibit divergent target selectivity .

Synthetic Strategies :

  • Acetamide-linked derivatives (e.g., CM639171, compounds) are often synthesized via cesium carbonate-mediated coupling in dry DMF, similar to methods described for benzo[b][1,4]oxazin derivatives .
  • Fluorinated analogs () employ Suzuki-Miyaura cross-coupling for boronic acid integration, a strategy adaptable to the target compound for further diversification .

Pharmacological Implications: The 4-oxo group in the pyrido[1,2-a]pyrimidinone core is critical for hydrogen bonding with enzymatic targets, as seen in kinase inhibitors like Example 53 () . Substituents such as benzoylphenoxy may mimic ATP’s adenine ring in kinase binding pockets, a feature shared with pyrimido[4,5-d]pyrimidinones () .

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